molecular formula C10H10ClN B11909072 2-Chloro-3,7-dimethyl-1H-indole

2-Chloro-3,7-dimethyl-1H-indole

Cat. No.: B11909072
M. Wt: 179.64 g/mol
InChI Key: LOSVVICMQLQROD-UHFFFAOYSA-N
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Description

2-Chloro-3,7-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,7-dimethyl-1H-indole typically involves the chlorination of 3,7-dimethyl-1H-indole. One common method is the reaction of 3,7-dimethyl-1H-indole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and catalysts can optimize the reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,7-dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3,7-dimethyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3,7-dimethyl-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1H-indole
  • 3,7-Dimethyl-1H-indole
  • 2-Bromo-3,7-dimethyl-1H-indole

Uniqueness

2-Chloro-3,7-dimethyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

2-chloro-3,7-dimethyl-1H-indole

InChI

InChI=1S/C10H10ClN/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,12H,1-2H3

InChI Key

LOSVVICMQLQROD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)Cl)C

Origin of Product

United States

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